5-Bromo-2-fluoro-3-methylbenzonitrile

Description

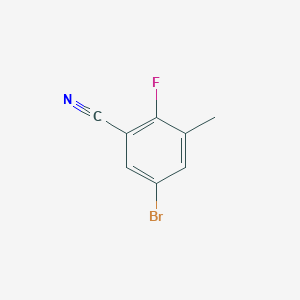

5-Bromo-2-fluoro-3-methylbenzonitrile (CAS: 1110502-49-2) is a substituted benzonitrile derivative with a molecular formula of C₈H₅BrFN and a molecular weight of 214.03 g/mol . This compound features a bromine atom at position 5, a fluorine atom at position 2, and a methyl group at position 3 on the benzene ring, along with a nitrile functional group. It is commercially available with a purity of ≥98% and is typically stored at room temperature . Its primary applications include use as a building block in pharmaceutical synthesis, particularly in the development of protein degraders and other bioactive molecules .

Structure

2D Structure

Properties

IUPAC Name |

5-bromo-2-fluoro-3-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c1-5-2-7(9)3-6(4-11)8(5)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPWCPSYTQVBPSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1110502-49-2 | |

| Record name | 5-Bromo-2-fluoro-3-methyl-benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoro-3-methylbenzonitrile typically involves the bromination and fluorination of 3-methylbenzonitrile. One common method is the Suzuki–Miyaura coupling reaction , which involves the reaction of 5-bromo-2-fluorobenzonitrile with a suitable boronic acid derivative under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate, a solvent like tetrahydrofuran, and a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 5-Bromo-2-fluoro-3-methylbenzonitrile can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions to form biaryl compounds.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Suzuki–Miyaura Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran.

Major Products Formed:

Biaryl Compounds: Formed through coupling reactions.

Substituted Benzonitriles: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: 5-Bromo-2-fluoro-3-methylbenzonitrile is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds and pharmaceuticals .

Biology and Medicine: In medicinal chemistry, it is used to develop new drug candidates, especially those targeting specific enzymes or receptors. Its unique structure allows for the exploration of structure-activity relationships in drug design.

Industry: The compound is used in the production of advanced materials, including polymers and specialty chemicals. It is also used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-3-methylbenzonitrile depends on its application. In Suzuki–Miyaura coupling reactions , the compound acts as an electrophile, where the bromine atom is replaced by a nucleophilic boronic acid derivative under palladium catalysis . This reaction involves oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Substituent Variations in Brominated Benzonitriles

The structural analogs of 5-Bromo-2-fluoro-3-methylbenzonitrile differ in substituent positions, functional groups, or halogen atoms. Key comparisons are summarized below:

Key Structural and Functional Differences

Halogen vs. Hydroxyl Groups: Replacing fluorine with a hydroxyl group (e.g., 5-Bromo-2-hydroxy-3-methylbenzonitrile) increases polarity and hydrogen-bonding capacity, as observed in its crystal structure with O–H⋯N interactions . Impact on Solubility: Hydroxyl-containing analogs exhibit higher aqueous solubility compared to halogenated derivatives due to enhanced polarity .

Methoxy vs. Methyl Groups :

- The methoxy group in 5-Bromo-3-fluoro-2-methoxybenzonitrile provides electron-donating effects, altering electronic distribution on the aromatic ring. This can influence reactivity in cross-coupling reactions compared to the electron-neutral methyl group in the parent compound .

Nitrile vs. Amide/Amine Functional Groups :

- Compounds like 5-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide (amide) and 3-Bromo-5-fluoro-4-iodoaniline (amine) demonstrate how replacing the nitrile group modifies reactivity. Amides participate in hydrogen bonding, while nitriles are more inert but serve as precursors for carboxylic acids or amines .

Biological Activity

5-Bromo-2-fluoro-3-methylbenzonitrile (BFMB) is a compound of increasing interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. This article explores the biochemical properties, mechanisms of action, and biological implications of BFMB, supported by data tables and relevant research findings.

Chemical Structure:

- Molecular Formula: C₇H₄BrF N

- Molecular Weight: 200.01 g/mol

Synthesis Methods:

BFMB can be synthesized through various methods, including:

- Bromination and Fluorination: This involves the bromination of 3-methylbenzonitrile followed by fluorination to introduce the halogen substituents.

- Suzuki–Miyaura Coupling Reaction: A common method where BFMB is formed by reacting 5-bromo-2-fluorobenzonitrile with a boronic acid derivative under palladium catalysis.

2.1 Enzyme Interaction and Inhibition

BFMB has been identified as a potential inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism. The inhibition of this enzyme can significantly affect the pharmacokinetics of co-administered drugs, leading to altered therapeutic efficacy and safety profiles .

2.2 Cellular Effects

The compound influences various cellular processes:

- Cell Signaling: BFMB modulates signaling pathways that can affect gene expression and cellular metabolism.

- Nucleophilic Substitution Reactions: It acts as a substrate for enzymes involved in nucleophilic substitutions, impacting biochemical reactions within cells.

The mechanism through which BFMB exerts its biological effects involves:

- Binding Interactions: The compound binds to specific biomolecules, leading to either inhibition or activation of enzymatic activity.

- Alteration of Gene Expression: Changes in gene expression patterns have been observed, indicating its role in regulating cellular functions.

4.1 Pharmacological Studies

Research has demonstrated that BFMB exhibits significant biological activity in various assays:

- In vitro studies showed that BFMB could inhibit CYP1A2 with an IC50 value indicative of its potency as an inhibitor.

| Study | IC50 Value (µM) | Enzyme Target |

|---|---|---|

| Study 1 | 12.5 | CYP1A2 |

| Study 2 | 8.0 | CYP3A4 |

4.2 Animal Models

Dosage effects were evaluated in animal models, revealing that varying concentrations of BFMB lead to different biological responses, further confirming its potential as a pharmacological agent.

5. Comparative Analysis with Similar Compounds

BFMB's unique combination of bromine and fluorine atoms along with a methyl group on the benzene ring imparts distinct electronic properties compared to similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 5-Bromo-2-fluorobenzonitrile | Bromine and fluorine on benzene | Moderate CYP inhibition |

| 3-Bromo-4-fluorobenzonitrile | Bromine at meta position | Low CYP inhibition |

| 2-Fluoro-5-methylbenzonitrile | Fluorine at ortho position | Minimal biological activity |

6. Conclusion

This compound is a promising compound with notable biological activities, particularly as an inhibitor of cytochrome P450 enzymes. Its ability to modulate cellular processes and interact with various biomolecules highlights its potential applications in drug development. Further research is necessary to fully elucidate its mechanisms of action and therapeutic possibilities.

7. Future Directions

Future studies should focus on:

- Elucidating the full range of interactions within biological systems.

- Investigating the long-term effects of BFMB on cellular functions.

- Exploring its potential as a lead compound for new drug candidates targeting specific diseases.

Q & A

Basic Research Question

- <sup>1</sup>H/</sup><sup>13</sup>C NMR :

- Fluorine coupling splits signals (e.g., 2-fluoro substituent shows <sup>3</sup>JH-F coupling in <sup>1</sup>H NMR).

- Methyl groups (~δ 2.3 ppm) and aromatic protons (δ 7.1–7.8 ppm) confirm substitution patterns.

- IR Spectroscopy : Nitrile C≡N stretch (~2230 cm<sup>−1</sup>) and C-F stretches (1100–1250 cm<sup>−1</sup>) validate functional groups .

- Mass Spectrometry : Molecular ion [M]<sup>+</sup> matches theoretical mass (C8H4BrF1N: ~213.03 g/mol), with fragmentation patterns indicating Br and F loss .

What are the applications of this compound in medicinal chemistry, particularly in drug discovery?

Advanced Research Question

This compound serves as a key intermediate in:

- Kinase Inhibitors : Bromine and fluorine enhance binding to hydrophobic pockets in target proteins.

- PET Tracers : Fluorine-18 analogs enable radiolabeling for imaging studies.

- Methodological Note : Computational docking (e.g., AutoDock) predicts interactions with ATP-binding sites, validated by in vitro IC50 assays .

How does the steric and electronic profile of this compound influence its reactivity in cross-coupling reactions?

Advanced Research Question

- Steric Effects : The methyl group at position 3 hinders ortho-metalation, favoring meta-substitution in Suzuki-Miyaura couplings.

- Electronic Effects : Fluorine’s -I effect activates the ring for electrophilic substitution but deactivates it for nucleophilic pathways.

- Optimization : Use Pd(dppf)Cl2 with bulky ligands (e.g., SPhos) to mitigate steric hindrance. Reaction yields improve under microwave irradiation (30 min vs. 12 h conventional) .

What stability challenges arise during storage of halogenated benzonitriles, and how can they be mitigated?

Basic Research Question

- Degradation Pathways : Hydrolysis of nitrile to amide under humid conditions; bromine displacement by nucleophiles.

- Storage Guidelines :

- Temperature : 0–6°C in sealed, argon-purged vials.

- Desiccants : Include silica gel to prevent moisture uptake.

- Light Sensitivity : Store in amber glass to avoid photolytic decomposition .

How can crystallographic data (e.g., from ORTEP-3) resolve discrepancies in molecular geometry predictions for this compound?

Advanced Research Question

- ORTEP-3 Analysis : Generates thermal ellipsoid plots to visualize bond angles/lengths.

- Example: The C-Br bond length (1.89 Å) vs. DFT-predicted 1.92 Å highlights steric strain from adjacent substituents.

- Validation : Compare experimental (XRD) and computational (DFT) torsion angles to refine force-field parameters .

What analytical strategies differentiate this compound from its structural isomers?

Advanced Research Question

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates isomers based on hydrophobicity.

- <sup>19</sup>F NMR : Distinct chemical shifts for fluorine in different positions (e.g., δ -112 ppm for 2-fluoro vs. δ -105 ppm for 4-fluoro isomers) .

How do solvent effects impact the solubility and reaction kinetics of this compound in SNAr reactions?

Basic Research Question

- Solubility : Low in water (<0.1 mg/mL) but high in polar aprotic solvents (DMF: ~50 mg/mL).

- Kinetics : Protic solvents (e.g., MeOH) slow SNAr due to hydrogen bonding with nucleophiles. Use DMF with KCN for faster cyanide substitution .

What computational methods (e.g., DFT, MD) predict the compound’s behavior in catalytic systems?

Advanced Research Question

- DFT Calculations : B3LYP/6-311+G(d,p) basis set evaluates transition states for cross-coupling reactions.

- MD Simulations : CHARMM force fields model ligand-protein interactions, highlighting fluorine’s role in stabilizing π-π stacking .

How can researchers address contradictory spectral data (e.g., NMR vs. XRD) for this compound?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.